
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide, also known as JAK2 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a kinase inhibitor, which means it can block the activity of certain enzymes that play a crucial role in the development and progression of various diseases.
Mechanism of Action
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor works by binding to the ATP-binding site of this compound and preventing the phosphorylation of downstream signaling molecules such as STAT3 and STAT5. This leads to the inhibition of cytokine and growth factor signaling pathways, which are crucial for the survival and proliferation of cancer cells and immune cells. This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibitor can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In immune cells, this compound inhibitor can inhibit the production of pro-inflammatory cytokines and prevent the activation of immune cells. In animal models, this compound inhibitor has been shown to inhibit tumor growth and reduce inflammation in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor is its specificity for this compound, which means it can selectively inhibit this compound activity without affecting other kinases. This makes it a useful tool for studying the role of this compound in various diseases. However, one of the limitations of this compound inhibitor is its potential off-target effects, which can affect the interpretation of experimental results. Additionally, the use of this compound inhibitor in animal models can be limited by its poor solubility and bioavailability.
Future Directions
There are several future directions for the research and development of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor. One of the areas of interest is the combination therapy of this compound inhibitor with other targeted therapies or chemotherapeutic agents in cancer treatment. Another area of interest is the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties. Additionally, the role of this compound in other diseases such as cardiovascular diseases and neurodegenerative diseases can be explored using this compound inhibitor as a tool for research.
Synthesis Methods
The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor involves several steps, including the reaction of 4-methoxyphenylacetonitrile with 3-pyridinecarboxaldehyde to form 4-methoxyphenyl-3-pyridinecarboxylic acid. This intermediate is then coupled with 2-aminoacrylamide to yield the final product, this compound. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound works by inhibiting the activity of this compound, which is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines and growth factors. By blocking this compound activity, this compound inhibitor can prevent the activation of downstream signaling pathways and inhibit the growth and proliferation of cancer cells and immune cells.
properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-6-4-14(5-7-15)19-16(20)13(10-17)9-12-3-2-8-18-11-12/h2-9,11H,1H3,(H,19,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNAFAMWBKUBW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

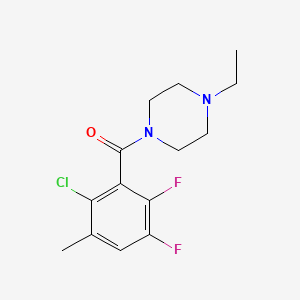
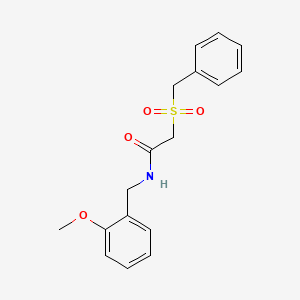
![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
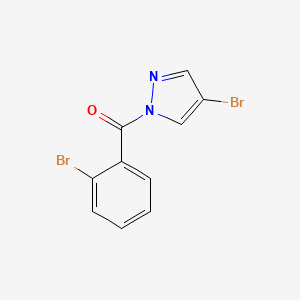
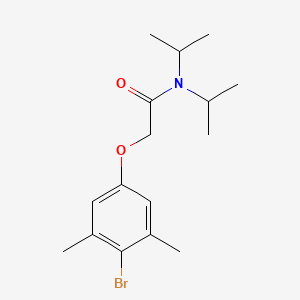
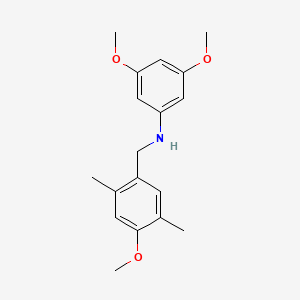
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)

![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
